molecular formula C19H16F3NO3 B2512518 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide CAS No. 2034206-32-9

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2512518
CAS RN: 2034206-32-9
M. Wt: 363.336
InChI Key: AIPKBYLCRXMHIO-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as BFE-1224, is a novel and potent small-molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. BFE-1224 has been shown to inhibit c-Myc-driven tumor growth in preclinical models of human cancer, making it a promising candidate for further development as a therapeutic agent.

Scientific Research Applications

Supramolecular Packing Motifs

The structure of related compounds showcases novel organizational motifs combining π-stack surrounded by a triple helical network of hydrogen bonds. This unique structural assembly suggests a new mode of organization for some columnar liquid crystals, demonstrating its potential application in materials science and liquid crystal technology (Lightfoot et al., 1999).

Isotope Labeling in Chemical Synthesis

In chemical synthesis, these compounds have been labeled with hydrogen isotopes to study their structural and physical properties. This technique is pivotal for understanding the behavior of such compounds under various conditions, contributing to the field of radiochemistry and isotopic labeling (Shevchenko et al., 2014).

Antimicrobial Activity

Compounds integrating benzofuran moieties have shown significant antimicrobial activity. The synthesis and characterization of such compounds, including their efficacy against pathogenic bacteria, underline their potential as antimicrobial agents. This research application is crucial in the development of new antibacterial drugs to combat resistant strains (Idrees et al., 2020).

Inhibition of Enzymatic Activities

Benzofuran derivatives have been synthesized as potent inhibitors of the 5-lipoxygenase enzyme, indicating their therapeutic potential in treating conditions associated with inflammation and asthma. The modification of substituents to enhance inhibitor potency and oral activity illustrates the compound's applications in medicinal chemistry and drug design (Ohemeng et al., 1994).

Neuroprotective and Antioxidant Effects

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds show considerable protection against excitotoxic neuronal cell damage, suggesting their use in neurodegenerative disease research and therapy (Cho et al., 2015).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-25-17(16-10-12-6-2-5-9-15(12)26-16)11-23-18(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,17H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPKBYLCRXMHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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